GDC-0980 is a potent inhibitor of class I phosphatidylinositol 3-kinase (PI3K) isoforms, with IC50 values of 5, 27, 7, and 14 nM for PI3Kα, β, δ, and γ, respectively, in cell-free assays. It also inhibits mTOR (Ki = 17 nM) but is inactive against a large panel of additional kinases. GDC-0980 induces cell cycle arrest or apoptosis in a range of cancer cell lines. It is effective in vivo, suppressing the growth of a number of tumor xenografts in mice and enhancing the antitumor activity of docetaxel in mice.
A selective, dual PI3 Kinase and mTOR Kinase inhibitor
A potent, selective dual inhibitor of class I PI3K and mTOR kinaseReferences:1. A. J. Wangner, et al, Mol Cancer Ther, Dec. 2009, Vol 8, Issue 12, Suppl. 12. D. P. Sutherlin, et al., Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer, J. Med. Chem., 2011, 54, pp 7579–7587
Apitolisib is an orally available agent targeting phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. Apitolisib inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition of cancer cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion.
Apitolisib has been used in trials studying the treatment of Solid Cancers, Breast Cancer, Prostate Cancer, Renal Cell Carcinoma, and Endometrial Carcinoma, among others.